5-(2-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as IMOs, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Corrosion Inhibition
Thermodynamic Properties and Corrosion Inhibition : The related compound, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media. Its effectiveness exceeds 96.19% at certain concentrations, with the inhibition process occurring via adsorption of the oxadiazole molecules on the metal surface. This study suggests oxadiazoles could be potential corrosion inhibitors in acidic environments, offering insights into their thermodynamic properties and adsorption behavior (Bouklah et al., 2006).
Anticonvulsant Activity
Anticonvulsant Properties : Another study focused on the synthesis of N-[{5-Aryl-1,3,4-oxadiazole-2-yl}methyl]-4-methoxyaniline Derivatives, demonstrating significant anticonvulsant activity in certain compounds. This highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in the development of new anticonvulsant drugs (Kumar, Mohana, & Mallesha, 2013).
Radioiodination
Indirect Radioiodination : The oxadiazole moiety serves as a protective synthon for indirect radioiodination, offering a method for the iodination of carbonyl compounds. This application could be valuable in the synthesis of radioactively labeled compounds for medical imaging and diagnostic purposes (Heindel et al., 1985).
Luminescence
Luminescence in Chelate Complexes : Oxadiazole derivatives exhibit luminescence, with certain compounds showing high luminescence quantum yield. This property makes them candidates for applications in materials science, such as the development of luminescent materials or optical sensors (Mikhailov et al., 2016).
Liquid Crystals
Liquid-Crystalline Properties : The study of 2,5-asymmetric disubstituted oxadiazole derivatives revealed their capability to form liquid-crystalline structures with nematic and smectic C phases. These findings are relevant for the development of liquid crystal displays and other electronic devices (Cioancă et al., 2011).
Fluorescent Chemosensors
Selective Detection of Zinc (II) Ion : A novel oxadiazole-based fluorescent chemosensor showed high selectivity and sensitivity for detecting Zn2+ ions in aqueous solutions. This application is crucial for environmental monitoring and biomedical diagnostics (Lin et al., 2017).
properties
IUPAC Name |
5-(2-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKNQKZEDUAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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